N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidin derivative, which is a type of N-heterocycle . N-heterocycles are a class of organic compounds that contain nitrogen atoms in a ring structure and are widely present in many natural products and therapeutically applicable compounds .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidin core, which is a fused ring structure containing nitrogen atoms . It also has a tert-butyl group and an ethoxyphenyl group attached to it.科学的研究の応用
Phosphodiesterase Inhibition
Pyrazolopyrimidinone derivatives have been reported to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can be leveraged in the development of treatments for conditions such as erectile dysfunction .
Antifungal Agrochemicals
Some pyrazolopyrimidinone derivatives exhibit antifungal properties, making them candidates for the development of new agrochemicals to protect crops from fungal infections .
Estrogen Receptor Ligands
Derivatives of pyrazolopyrimidinone have been synthesized as ligands for estrogen receptors. These compounds could be used in research related to hormone-dependent cancers or hormonal therapies .
BTK Inhibitors
Novel pyrazolopyrimidinone-based derivatives have shown potent antiproliferative activity as reversible Bruton’s tyrosine kinase (BTK) inhibitors, particularly in mantle cell lymphoma research .
Anticancer Therapies
Pyrazolopyrimidinone derivatives have found applications in various areas of medicine, including as potential anticancer agents due to their ability to inhibit certain cellular processes critical to cancer cell growth .
Tyrosine Kinase Inhibitors
The core structure of pyrazolopyrimidinone has been utilized in the synthesis of tyrosine kinase inhibitors, which are important in the treatment and research of various cancers .
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-5-27-13-6-8-14(9-7-13)28-11-16(25)22-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNCPNLTQMEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。